3,3'-[Propane-1,3-diylbis(oxy)]dipropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[Propane-1,3-diylbis(oxy)]dipropanenitrile is an organic compound with the molecular formula C9H16N2O2. It is characterized by the presence of two nitrile groups attached to a propane backbone, which is further connected by ether linkages. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Propane-1,3-diylbis(oxy)]dipropanenitrile typically involves the reaction of 3-chloropropanenitrile with 1,3-propanediol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of 1,3-propanediol displace the chlorine atoms in 3-chloropropanenitrile, forming the desired ether linkage .
Industrial Production Methods
On an industrial scale, the production of 3,3’-[Propane-1,3-diylbis(oxy)]dipropanenitrile may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,3’-[Propane-1,3-diylbis(oxy)]dipropanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The ether linkages can participate in substitution reactions, where the oxygen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3,3’-[Propane-1,3-diylbis(oxy)]dipropanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’-[Propane-1,3-diylbis(oxy)]dipropanenitrile involves its interaction with specific molecular targets and pathways. The nitrile groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ether linkages can participate in various chemical reactions, modulating the compound’s activity and effects .
Comparison with Similar Compounds
Similar Compounds
3,3’-[Ethane-1,2-diylbis(oxy)]dipropanenitrile: Similar structure but with an ethane backbone instead of propane.
3,3’-[Butane-1,4-diylbis(oxy)]dipropanenitrile: Similar structure but with a butane backbone instead of propane.
Uniqueness
3,3’-[Propane-1,3-diylbis(oxy)]dipropanenitrile is unique due to its specific propane backbone, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where its structural features are advantageous .
Properties
CAS No. |
55526-40-4 |
---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-[3-(2-cyanoethoxy)propoxy]propanenitrile |
InChI |
InChI=1S/C9H14N2O2/c10-4-1-6-12-8-3-9-13-7-2-5-11/h1-3,6-9H2 |
InChI Key |
PPHVNJZVJZMSRM-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCC#N)COCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.